4-Bromo-4'-pentylbiphenyl
Overview
Description
4-Bromo-4'-pentylbiphenyl is a brominated biphenyl compound with potential applications in organic electronics and materials science due to its structural properties. Its synthesis and characterization are crucial for understanding its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of brominated biphenyl compounds often involves direct bromination or catalytic coupling reactions. A practical synthesis approach for bromobiphenyls can involve cross-coupling reactions, such as those described by Qiu et al. (2009), demonstrating a pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from bromoanilines (Qiu, Gu, Zhang, & Xu, 2009). Although this study focuses on a different bromobiphenyl derivative, the methodologies are relevant for synthesizing 4-Bromo-4'-pentylbiphenyl by adapting the substituents and conditions accordingly.
Molecular Structure Analysis
The molecular structure of bromobiphenyls, including 4-Bromo-4'-pentylbiphenyl, is characterized by the presence of a bromine atom that significantly influences its electronic properties. Halogen...halogen interactions, such as those studied by Tothadi, Joseph, and Desiraju (2013), play a critical role in the crystal packing and stability of such compounds (Tothadi, Joseph, & Desiraju, 2013).
Chemical Reactions and Properties
Brominated biphenyls participate in various chemical reactions, including palladium-catalyzed coupling reactions, which are essential for creating complex organic molecules. The functionalization of saturated C-H bonds with metalloporphyrin catalysts, as reviewed by Che et al. (2011), highlights the potential for selective modifications of biphenyl compounds (Che, Lo, Zhou, & Huang, 2011).
Scientific Research Applications
Liquid Crystal Research
4-Cyano-4'-pentylbiphenyl (5CB), a compound closely related to 4-Bromo-4'-pentylbiphenyl, is extensively studied in the field of liquid crystals. Research includes examining field-induced phase transitions in 5CB, using simulations and various analytical techniques. This research is essential for understanding liquid crystal behavior in response to electric fields, which is crucial for liquid crystal display technologies (Marr & Gezelter, 2014).
Crystallography and Conformational Analysis
X-ray crystallographic studies of compounds similar to 4-Bromo-4'-pentylbiphenyl, such as its derivatives, provide insights into molecular conformation. These studies help in understanding the molecular interactions and structural dynamics, which are valuable in material science and organic synthesis (Grossel et al., 1993).
Phase Transformations and Dynamics
Investigations into the polymorphism of 5CB, a similar compound to 4-Bromo-4'-pentylbiphenyl, using techniques like differential scanning calorimetry (DSC) and X-ray diffraction, are crucial for understanding the phase transformations and dynamics of liquid crystals. This research aids in the development of advanced materials based on liquid crystal technology (Mansaré et al., 2002).
Biosensors Development
4-Cyano-4'-pentylbiphenyl-based biosensors are being developed for various applications, including protein detection and glucose monitoring. These biosensors utilize the unique properties of liquid crystals, such as their sensitivity to environmental changes, to detect biological molecules, showcasing the potential of 4-Bromo-4'-pentylbiphenyl derivatives in medical and environmental sensing technologies (Khan & Park, 2012); (Kim et al., 2013).
Organic Synthesis
Research on the synthesis of bromo-substituted cyclopentenones, which are structurally related to 4-Bromo-4'-pentylbiphenyl, contributes to the field of organic synthesis. These substances are important synthons for creating a variety of useful compounds, underscoring the relevance of bromo-biphenyl derivatives in synthetic chemistry (Shirinian et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-pentylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJTWTJULLKDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347185 | |
Record name | 4-Bromo-4'-pentylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-pentylbiphenyl | |
CAS RN |
63619-59-0 | |
Record name | 4-Bromo-4'-pentylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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